molecular formula C9H11NO3 B3054222 2-Ethoxy-4-aminobenzoic acid CAS No. 59-07-4

2-Ethoxy-4-aminobenzoic acid

Cat. No. B3054222
CAS RN: 59-07-4
M. Wt: 181.19 g/mol
InChI Key: FHMHTWLZOLQIFY-UHFFFAOYSA-N
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Description

2-Ethoxy-4-aminobenzoic acid is an organic compound with the molecular formula C9H11NO3 . It is also known as 4-(2-Aminoethoxy)benzoic acid .


Synthesis Analysis

The synthesis of 2-Ethoxy-4-aminobenzoic acid or similar compounds often involves the reduction of p-nitrobenzoic acid or the esterification of p-aminobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-aminobenzoic acid consists of a benzene ring substituted with an ethoxy group and an amino group . The average mass of the molecule is 181.189 Da .

Scientific Research Applications

Radioprotective Properties

2-Ethoxy-4-aminobenzoic acid and its derivatives have been studied for their radioprotective properties. Research has indicated that some 4-aminobenzoic acid derivatives exhibit radioprotective activity, which is crucial in protecting cells from radiation-induced damage. This research opens pathways for developing new radioprotectors in the medical field, particularly for patients undergoing radiation therapy (Tolstykh et al., 1996).

Anticoccidial Activity

The compound has shown significant anticoccidial activity, particularly when substituted with 2-alkoxy, alkythio, and alkylamino groups. This finding is particularly relevant in the field of veterinary medicine for the treatment and prevention of coccidiosis, a parasitic disease in poultry and livestock (Rogers et al., 1964).

Synthesis of Heterocyclic and Fluorescent Compounds

2-Ethoxy-4-aminobenzoic acid has been utilized in the synthesis of various heterocyclic compounds, some of which exhibit solid-state fluorescence. This application is significant in materials science and organic chemistry for creating fluorescent materials and novel chemical compounds (Shimizu et al., 2009).

Applications in Organic Synthesis

It has been employed in the synthesis of quinazolinone derivatives with antimicrobial activity, demonstrating its versatility in organic synthesis. These applications are crucial in pharmaceutical research for developing new antimicrobial agents (El-Hashash et al., 2011).

Complexing Ability in Ligand Formation

The compound has been used to form new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes. This application is important in the field of coordination chemistry for the development of new metal complexes with potential applications in catalysis and materials science (Kudyakova et al., 2009).

Applications in Coccidiostatics

Research has also explored the use of 4-amino-2-ethoxybenzoic acid (ethopabate) as a coccidiostatic agent, particularly against strains resistant to other drugs. This is particularly relevant in poultry farming and veterinary medicine (Joyner & Norton, 1972).

Environmental Behavior and Photocatalytic Profile

Studies on ethyl-4-aminobenzoate, a related compound, provide insights into the environmental fate and behavior of such compounds. These studies are significant in environmental science for understanding the impact of chemicals used in personal care products on water sources and the environment (Li et al., 2017).

Safety And Hazards

While specific safety data for 2-Ethoxy-4-aminobenzoic acid is not available, it’s important to handle all chemicals with care. Personal protective equipment should be worn, and direct contact with the skin, eyes, and clothing should be avoided .

Future Directions

Future research could explore the potential applications of 2-Ethoxy-4-aminobenzoic acid and its derivatives in various fields, such as medicine and pharmacology .

properties

IUPAC Name

4-amino-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMHTWLZOLQIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436414
Record name 2-Ethoxy-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-aminobenzoic acid

CAS RN

59-07-4
Record name 2-Ethoxy-4-aminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.05 g (21.7 mmol, 1 eq) 2-hydroxy-4-nitro-benzoic acid are dissolved in 40 mL MeOH and 1.8 mL (24.8 mmol, 1.14 eq) thionyl chloride are slowly added dropwise. The mixture is refluxed for 2 h at 50° C. and stirred for another 2 h. After cooling the volatile constituents are eliminated in vacuo and 4.36 g of the crude methyl 2-hydroxy-4-nitro-benzoate are obtained, which are reacted without further purification. 1 g (5.1 mmol, 1 eq) of the methyl ester are dissolved in 25 mL DMF, 2.1 g (15.3 mmol, 3 eq) potassium carbonate are added and then 1.4 mL (18.8 mmol, 3.7 eq) bromoethane are added dropwise. The reaction mixture is stirred for 16 h at RT, then poured into 100 mL water and the pH is adjusted with concentrated aqueous hydrochloric acid to pH 3. It is extracted twice with 100 mL EE, dried on MgSO4 and after the elimination of all the volatile constituents in vacuo 1.28 g of methyl 2-ethoxy-4-nitro-benzoate are obtained. 1.28 g (5.06 mmol, 1 eq) of the nitro compound are dissolved in 50 mL MeOH, a spatula tip of Raney nickel is added and the reaction mixture is stirred in the autoclave under a hydrogen pressure of 4 bar for 16 h. The catalyst is filtered off through Celite® and the filtrate is freed in vacuo of all the volatile constituents. 0.99 g of the aniline are obtained [MS-ESI+: 351 (M+H)+].
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of methyl 2-ethoxy-4-acetamidobenzoate (50 g, 211 mmol) in aqueous solution of NaOH (15% W/W, 200 ml) was gently refluxed for 16 hours. The resulting pale brown solution was allowed to cool to room temperature and then further cooled in an ice water bath. Concentrated HCl (37% w/w) was added until the solution reached a pH of 6. The solid precipitated from the solution was filtered under vacuum, dried at 50° C. to give 38.3 g of the title compound (yield 100%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

Iron (16.19 g, 290 mmol) was added to a slurry mixture of 2-ethoxy-4-nitrobenzoic acid (24.00 g, 114 mmol) in ethanol (200 mL) and saturated aqueous solution of ammonium chloride (120 mL). The mixture was stirred at 80° C. for 2 h. The reaction mixture was cooled to room temperature and filtered through Celite. It was rinsed with methylene chloride and the combined filtrate diluted with water and extracted with methylene chloride and dried over anhydrous sodium sulfate. Evaporation of the solvent and chromatography of the brown residue over silica gel using 1-5% methanol in methylene chloride produced 4-amino-2-ethoxybenzoic acid as a yellow solid (14.94 g, 73%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
16.19 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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